molecular formula C3H8Cl2NP B14495625 N-Propan-2-ylphosphoramidous dichloride CAS No. 65632-19-1

N-Propan-2-ylphosphoramidous dichloride

Cat. No.: B14495625
CAS No.: 65632-19-1
M. Wt: 159.98 g/mol
InChI Key: XRNSKMSVIGWNCE-UHFFFAOYSA-N
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Description

Properties

CAS No.

65632-19-1

Molecular Formula

C3H8Cl2NP

Molecular Weight

159.98 g/mol

IUPAC Name

N-dichlorophosphanylpropan-2-amine

InChI

InChI=1S/C3H8Cl2NP/c1-3(2)6-7(4)5/h3,6H,1-2H3

InChI Key

XRNSKMSVIGWNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propan-2-ylphosphoramidous dichloride typically involves the reaction of phosphorus trichloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

PCl3+(CH3  \text{PCl}_3 + \text{(CH}_3\ PCl3​+(CH3​ 

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-Propan-2-ylphosphoramidous dichloride (also known as Dichloro N,N-Diisopropylphosphoramidite)
  • CAS Registry Number : 921-26-6
  • Molecular Formula : C₆H₁₄Cl₂NP
  • Molecular Weight : 202.0 g/mol
  • Structure : Features a phosphorus (III) center bonded to two chlorine atoms and two isopropyl (propan-2-yl) groups attached to the nitrogen atom .

Key Characteristics :

  • Reactivity: As a P(III) compound, it is highly reactive, particularly in nucleophilic substitution reactions and as a precursor for synthesizing organophosphorus ligands or agrochemicals.
  • Applications : Used in coordination chemistry, catalysis, and as an intermediate in pharmaceutical synthesis due to its electron-rich phosphorus center and steric bulk from isopropyl substituents .

Comparison with Structural Analogs

N,N-Dipropylphosphoramidic Dichloride

Chemical Identity :

  • IUPAC Name : Dipropylphosphoramidic dichloride
  • CAS Registry Number : 40881-98-9
  • Molecular Formula: C₆H₁₄Cl₂NOP (Note: lists "C₆H₁₄Cl₂NOPClN," which likely contains a typographical error; the corrected formula aligns with the IUPAC name)
  • Molecular Weight : ~218.8 g/mol
  • Structure : Contains a phosphorus (V) center bonded to an oxygen atom, two chlorine atoms, and two linear propyl groups on nitrogen .

Key Differences :

Parameter This compound N,N-Dipropylphosphoramidic Dichloride
Oxidation State (P) P(III) P(V)
Substituents Bulky isopropyl groups Linear propyl groups
Reactivity Higher (P(III) is electron-rich) Lower (P(V) is stabilized by oxygen)
Typical Applications Ligand synthesis, catalysis Agrochemical intermediates
  • Steric and Electronic Effects :
    • The isopropyl groups in this compound introduce significant steric hindrance, reducing its reactivity in bulkier reaction environments compared to the less hindered dipropyl analog.
    • The P(III) center in the former enables facile ligand exchange, whereas the P(V)-O bond in the latter enhances stability but limits redox activity .

Other Phosphorus-Containing Compounds

Research Findings and Practical Implications

  • Synthetic Utility :

    • This compound’s P(III) center makes it ideal for synthesizing chiral phosphine ligands, which are critical in asymmetric catalysis .
    • In contrast, N,N-Dipropylphosphoramidic dichloride’s P(V) structure is more suited for producing hydrolytically stable pesticides or flame retardants .

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